molecular formula C16H19NO2S B2783521 N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-methylbenzamide CAS No. 2097913-69-2

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-methylbenzamide

Cat. No.: B2783521
CAS No.: 2097913-69-2
M. Wt: 289.39
InChI Key: FYMSHYYZGMBTGK-UHFFFAOYSA-N
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Description

“N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-methylbenzamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene derivatives have been used in various fields such as industrial chemistry and material science .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction is another method, known for the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, whole cells of Rhodotorula glutinis can reduce N-methyl-3-oxo-3-(thiophen-2-yl) propanamide to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine, a blockbuster antidepressant drug .

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

A study by Karabulut et al. (2014) focused on the molecular structure of a related compound, N-3-hydroxyphenyl-4-methoxybenzamide, analyzing its intermolecular interactions through single crystal X-ray diffraction and DFT calculations. The research highlighted the influence of these interactions on molecular geometry, emphasizing the importance of dimerization and crystal packing on the dihedral angles and rotational conformation of aromatic rings (Karabulut, H. Namli, R. Kurtaran, L. Yıldırım, J. Leszczynski, 2014).

Catalysis and Chemical Reactions

Al Mamari and Al Lawati (2019) synthesized N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide and discussed its potential as a directing group for metal-catalyzed C–H bond functionalization reactions, showcasing the compound's relevance in synthetic chemistry (Al Mamari, Yousuf Al Lawati, 2019).

Biosensing Applications

Karimi-Maleh et al. (2014) developed a highly sensitive biosensor for the electrocatalytic determination of glutathione and piroxicam, using a novel modified electrode based on N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs. This study demonstrates the application of the compound in enhancing biosensor performance for detecting specific analytes in complex biological samples (Karimi-Maleh et al., 2014).

Antibacterial Activity

Ravichandiran et al. (2015) synthesized a series of derivatives including a similar compound and evaluated their antibacterial properties through molecular docking studies. One of the compounds showed promising activity against Proteus vulgaris, indicating the potential of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-methylbenzamide derivatives in developing new antibacterial agents (Ravichandiran, D. Premnath, S. Vasanthkumar, 2015).

Future Directions

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions might involve exploring more biological activities and applications of thiophene derivatives.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-12-4-3-5-14(8-12)15(18)17-11-16(2,19)9-13-6-7-20-10-13/h3-8,10,19H,9,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMSHYYZGMBTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(C)(CC2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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